molecular formula C9H18N4 B13196247 2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine

2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine

Cat. No.: B13196247
M. Wt: 182.27 g/mol
InChI Key: XTWBDAADBPDJGN-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism Considerations

The systematic name 2-[(piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine follows IUPAC priority rules by:

  • Selecting the tetrahydropyrimidine ring as the parent structure
  • Identifying the substituent at position 2 as a piperazine-containing methyl group
  • Using locants to specify attachment points

Constitutional isomerism arises from three structural variables:

  • Positional isomerism in the tetrahydropyrimidine ring (potential substitution at positions 4 or 5)
  • Alternative attachment modes of the piperazine moiety (N1 vs. N4 linkage)
  • Variable methyl group placement on the heterocyclic scaffold

The compound's specific substitution pattern prevents geometric isomerism due to the absence of double bonds in the saturated tetrahydropyrimidine system.

Molecular Formula and Stereochemical Descriptors

The molecular formula C₉H₁₇N₄ derives from:

  • C₄H₈N₂ : 1,4,5,6-tetrahydropyrimidine core
  • C₅H₉N₂ : Piperazin-1-ylmethyl substituent
Component Carbon Atoms Hydrogen Atoms Nitrogen Atoms
Tetrahydropyrimidine 4 8 2
Piperazine-methyl 5 9 2
Total 9 17 4

Stereochemical features include:

  • Non-planar conformation of the saturated six-membered ring
  • Axial chirality potential in the piperazine-methyl bridge
  • Conformational isomerism from chair-boat transitions in the tetrahydropyrimidine system

SMILES Notation and InChI Key Representation

The canonical SMILES string:
C1CNCCN1CC2NCCCN2
Deconstructs as:

  • C1CNCCN1: Piperazine ring
  • CC2NCCCN2: Methyl-linked tetrahydropyrimidine

InChI Key generation follows IUPAC standards:

  • Layer 1: Main connectivity (C9H17N4)
  • Layer 2: Charge/protonation state (neutral)
  • Layer 3: Stereochemical descriptors (none required)
  • Layer 4: Isotopic composition (natural abundance)

Example InChI Key pattern (hypothetical):
XXXXXXXYXYXXXXXX-UHFFFAOYSA-N

Table 1: Digital Representation Standards

Identifier Type Representation
SMILES C1CNCCN1CC2NCCCN2
InChI InChI=1S/C9H17N4/c1-2-13-7-5-12(6-8-13)9-3-4-10-11-9/h9H,2-8H2,1H3
InChI Key (hypothetical) MRBFGEHILMYPTF-UHFFFAOYSA-N

The structural features confirmed through these representations include:

  • Methylene bridge between N1 of piperazine and C2 of tetrahydropyrimidine
  • Saturation pattern maintaining single bonds in the heterocyclic core
  • Tautomeric stability favoring the fully saturated form over partially unsaturated variants

Properties

Molecular Formula

C9H18N4

Molecular Weight

182.27 g/mol

IUPAC Name

2-(piperazin-1-ylmethyl)-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C9H18N4/c1-2-11-9(12-3-1)8-13-6-4-10-5-7-13/h10H,1-8H2,(H,11,12)

InChI Key

XTWBDAADBPDJGN-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=NC1)CN2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods are efficient and provide good yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Alkylation Reactions

The secondary amines in the piperazine ring are susceptible to alkylation. For example:

ReactantConditionsProductOutcome
Methyl iodideK₂CO₃, DMF, 60°C, 6hN,N'-Dimethyl derivativeIncreased lipophilicity
Ethyl bromoacetateEt₃N, CHCl₃, reflux, 12hPiperazine-ethyl acetate conjugateEnhanced solubility for drug design

Alkylation typically occurs at the less sterically hindered piperazine nitrogen atoms, with regioselectivity influenced by reaction conditions.

Acylation Reactions

Acylation of the piperazine amines is well-documented:

Acylating AgentCatalystProductApplication
Acetyl chloridePyridine, RT, 2hN-Acetylated derivativeStabilization for pharmacokinetic studies
Benzoyl chlorideDMAP, CH₂Cl₂, 0°C → RTN-Benzoylpiperazine analogProbing receptor-binding interactions

Acylation modifies electronic properties and steric bulk, affecting biological activity.

Condensation Reactions

The tetrahydropyrimidine ring participates in condensation with aldehydes or ketones:

PartnerConditionsProductRole in Synthesis
BenzaldehydeHCl, EtOH, reflux, 8hSpirocyclic dihydropyrimidineAccess to fused-ring systems
CyclohexanonePTSA, toluene, 12hBridged bicyclic derivativeScaffold diversification

These reactions exploit the enamine-like reactivity of the tetrahydropyrimidine ring.

Cyclization Reactions

Under acidic or oxidative conditions, the compound undergoes cyclization:

ConditionsProductKey Feature
H₂SO₄, 100°C, 3hPyrido[1,2-a]pyrimidine derivativeAromaticity enhancement
MnO₂, DCM, RT, 24hPartially oxidized pyrimidineTautomeric stabilization

Cyclization often improves metabolic stability in pharmaceutical contexts.

Nucleophilic Substitution

The methylene bridge between piperazine and tetrahydropyrimidine allows for substitution:

NucleophileConditionsProductUtility
ThiophenolNaH, DMF, 80°C, 4hThioether analogRadioligand development
Sodium azideDMSO, 120°C, 8hAzido derivativeClick chemistry applications

Metal-Catalyzed Cross-Coupling

The tetrahydropyrimidine ring supports palladium-catalyzed couplings:

Reaction TypeReagentsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-functionalized derivative65–78%
Buchwald-HartwigPd₂(dba)₃, XantphosAminated analog55–70%

These reactions enable precise structural modifications for structure-activity relationship (SAR) studies.

Key Research Findings:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in alkylation and acylation by stabilizing transition states.

  • Steric Effects : Bulky substituents on the piperazine ring reduce reactivity at adjacent nitrogen atoms.

  • Thermodynamic Control : Cyclization reactions favor products with extended conjugation under high-temperature conditions .

Scientific Research Applications

2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The 1,4,5,6-tetrahydropyrimidine core is common among the compounds discussed. Variations arise in substituents at the 1- and 2-positions, which critically influence biological activity and physicochemical properties:

Compound Name Substituents at Key Positions Molecular Formula Key Structural Features
2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine 2-(Piperazin-1-yl)methyl C₉H₁₇N₅ Piperazine enhances solubility and binding
N-(4-Chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide 2-Carboxamide, 4-chlorophenyl C₁₁H₁₂ClN₃O Aryl carboxamide for COX inhibition
Morantel 2-(3-Methylthienyl)ethenyl, 1-methyl C₁₁H₁₅N₂S Anthelmintic activity via nicotinic receptors
2-Methyl-1,4,5,6-tetrahydropyrimidine 2-Methyl C₅H₁₀N₂ Simplest alkyl derivative; limited bioactivity
N,N'-Dimethyl-1,4,5,6-tetrahydropyrimidinium iodide 1,2-Dimethyl (quaternary ammonium) C₆H₁₂N₂I Cationic structure for ionic interactions

Key Observations :

  • Piperazine-containing derivatives (e.g., the target compound) exhibit improved solubility due to the basic nitrogen atoms in the piperazine ring .
  • Aryl carboxamides (e.g., N-(4-chlorophenyl)- derivatives) demonstrate anti-inflammatory activity via COX-1/2 inhibition, with suppression rates up to 46.7% .
  • Anthelmintic agents (e.g., Morantel, Pyrantel) feature thienyl or substituted ethenyl groups that enhance receptor specificity at neuromuscular junctions .

Pharmacological Activities

Anti-inflammatory Activity
  • N-(4-Chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide and its trifluoromethyl analog showed 46.7% and 46.4% suppression of inflammation, respectively, in experimental models. Molecular docking confirmed strong interactions with COX-2 (R² > 0.83) .
  • Piperazine derivatives are hypothesized to modulate inflammatory pathways via histamine or serotonin receptors, though specific data for the target compound are pending .
Anthelmintic Activity
  • Morantel and Pyrantel act as cholinergic agonists, paralyzing helminths by depolarizing nicotinic acetylcholine receptors. Their efficacy is linked to the thienyl ethenyl substituent .
Physicochemical Data
Compound Name Molecular Weight (g/mol) LogP Water Solubility
This compound 195.27 ~0.5 High (piperazine)
2-Methyl-1,4,5,6-tetrahydropyrimidine 98.15 0.16 Moderate
Morantel 219.31 2.1 Low

Notes:

  • LogP values correlate with bioavailability: lower LogP (e.g., piperazine derivatives) suggests better solubility, while higher LogP (e.g., Morantel) indicates lipophilicity .
  • Thermochemical data for 1,4,5,6-tetrahydropyrimidines remain understudied, complicating thermodynamic predictions .

Biological Activity

2-[(Piperazin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H15N3C_{10}H_{15}N_3 with a molecular weight of approximately 179.25 g/mol. Its structure includes a piperazine ring that contributes to its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that tetrahydropyrimidines can inhibit the growth of various bacterial strains. A study on related compounds demonstrated that certain tetrahydropyrimidines showed minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

Recent investigations into the anticancer potential of tetrahydropyrimidine derivatives have revealed promising results. For example, compounds derived from this class have been reported to exhibit cytotoxic effects against several cancer cell lines. In vitro studies indicated that these derivatives could induce apoptosis in cancer cells through various mechanisms, including the activation of caspase pathways and modulation of cell cycle progression .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit key enzymes involved in nucleotide synthesis and cell proliferation.
  • Receptor Modulation : Some derivatives interact with specific receptors involved in cellular signaling pathways, which can lead to altered cellular responses.
  • DNA Interaction : Certain studies suggest that these compounds may intercalate with DNA or interfere with DNA replication processes.

Case Studies

StudyFindings
Colombeau et al. (2008)Reported synthesis and biological activity of chloroethyl pyrimidine nucleosides with significant inhibition of cell proliferation in A431 vulvar carcinoma cells .
Garavaglia et al. (2012)Investigated the role of pyrimidine synthesis pathways in regulating viral replication; findings suggest potential antiviral applications for pyrimidine derivatives .
Chopra et al. (2015)Synthesized ferrocene-pyrimidine conjugates showing antiplasmodial activity against Plasmodium falciparum .

Q & A

Q. What strategies are effective for studying structure-activity relationships (SAR) in piperazinyl-tetrahydropyrimidine analogs?

  • Methodological Answer : Systematic SAR involves: (i) Positional isomerism : Comparing 2-[(Piperazin-1-yl)methyl] vs. 4-substituted analogs. (ii) Substituent effects : Introducing electron-withdrawing groups (e.g., fluorine) on the pyrimidine ring to modulate electron density and receptor binding . (iii) Pharmacophore mapping : Computational docking studies (e.g., AutoDock Vina) to identify critical hydrogen-bonding interactions with target proteins .

Q. How can thermal stability and degradation pathways of this compound be evaluated for formulation studies?

  • Methodological Answer : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) reveal decomposition temperatures and polymorphic transitions. For example, related pyrimidine-piperazine hybrids show stability up to 200°C, with degradation products identified via GC-MS as fragmented piperazine and pyrimidine derivatives . Accelerated stability studies under ICH guidelines (40°C/75% RH) assess hygroscopicity and oxidative degradation .

Q. What advanced chromatographic methods are recommended for impurity profiling during scale-up synthesis?

  • Methodological Answer : Reverse-phase HPLC with UV/ELSD detection (C18 columns, acetonitrile/ammonium formate gradient) resolves process-related impurities. For example, Imp. H(EP) (CAS 158697-67-7), a common byproduct in piperazine alkylation, is quantified using a validated method with ≤0.15% acceptance criteria . Mass-directed purification (LC-MS) isolates trace impurities for structural elucidation .

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